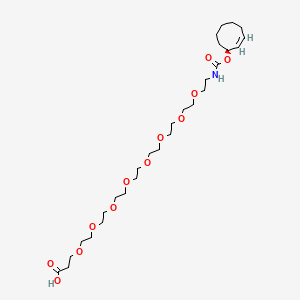

(S,E)-TCO2-PEG8-acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H51NO12 |

|---|---|

Molecular Weight |

593.7 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,2E)-cyclooct-2-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C28H51NO12/c30-27(31)8-10-33-12-14-35-16-18-37-20-22-39-24-25-40-23-21-38-19-17-36-15-13-34-11-9-29-28(32)41-26-6-4-2-1-3-5-7-26/h4,6,26H,1-3,5,7-25H2,(H,29,32)(H,30,31)/b6-4+/t26-/m1/s1 |

InChI Key |

CRFHBDDBVLJUFB-CKUSHTOWSA-N |

Isomeric SMILES |

C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Canonical SMILES |

C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (S,E)-TCO2-PEG8-acid: A Heterobifunctional Linker for Advanced Bioconjugation

(S,E)-TCO2-PEG8-acid is a high-performance, heterobifunctional crosslinker designed for researchers and scientists in drug development and chemical biology. This molecule incorporates three key chemical motifs: a strained (S,E)-trans-cyclooctene (TCO) group, a hydrophilic 8-unit polyethylene glycol (PEG8) spacer, and a terminal carboxylic acid. This strategic combination enables a powerful, two-stage conjugation strategy. First, the carboxylic acid allows for covalent attachment to primary amine-containing biomolecules (e.g., proteins, antibodies) via stable amide bond formation. Second, the TCO group serves as a highly reactive handle for rapid, catalyst-free "click chemistry" ligation with tetrazine-modified molecules.[1][2]

This guide provides a comprehensive overview of its properties, detailed experimental protocols for its use, and a visualization of the chemical workflows involved.

Core Concepts and Components

The utility of this compound stems from its distinct components:

-

Trans-Cyclooctene (TCO): As the smallest stable cycloalkene with a trans double bond, TCO possesses significant ring strain.[3] This strain is the driving force behind its exceptional reactivity as a dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions with 1,2,4,5-tetrazines (Tz).[4] This bioorthogonal reaction is noted for its unparalleled kinetics, with second-order rate constants reported between 800 and 1x10⁶ M⁻¹s⁻¹, allowing for efficient conjugation even at low micromolar concentrations in complex biological media.[5] The reaction is catalyst-free, proceeds at physiological conditions, and produces only nitrogen gas as a byproduct, making it ideal for in vivo and live-cell applications.

-

The (S,E)-Stereochemistry: The specific stereochemistry of the TCO ring is a critical determinant of its reactivity. The rigid, strained conformation of the ring influences the accessibility and energy of the double bond's orbitals. Different stereoisomers can exhibit significantly different reaction rates with tetrazines. The synthesis of specific, stereochemically pure isomers like (S,E)-TCO ensures optimal, reproducible kinetics for bioorthogonal ligation. This particular conformation forces the eight-membered ring into a highly strained "half-chair" state, which accelerates the cycloaddition reaction.

-

PEG8 Spacer: The eight-unit polyethylene glycol chain is a flexible, hydrophilic spacer. Its inclusion in the linker architecture imparts several key advantages: it enhances the aqueous solubility of the molecule and the resulting bioconjugate, it reduces the potential for aggregation, and it provides spatial separation between the conjugated biomolecules, minimizing steric hindrance and helping to preserve their native function.

-

Carboxylic Acid: The terminal carboxyl group (–COOH) is a versatile functional handle for conjugation. It does not react spontaneously with biomolecules but can be readily "activated" to form a highly reactive intermediate, typically an N-hydroxysuccinimide (NHS) ester. This activated ester then efficiently and specifically reacts with primary amines (–NH₂), such as those on the side chains of lysine residues in proteins, to form a stable and permanent amide bond.

Data Presentation

The physicochemical and kinetic properties of this compound and its associated reaction are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₅₁NO₁₂ | |

| Molecular Weight | 593.70 g/mol | |

| CAS Number | 2353410-03-2 | |

| Purity | Typically >95% | |

| Solubility | Water, DMSO, DMF, DCM | |

| Storage Conditions | -20°C, desiccated. Avoid long-term storage due to potential isomerization. |

Table 2: TCO-Tetrazine Ligation Kinetic Parameters

| Parameter | Value | Description | Source(s) |

| Reaction Type | Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition | Bioorthogonal "click" reaction between TCO and a tetrazine. | |

| Second-Order Rate Constant (k₂) | 800 - 2000 M⁻¹s⁻¹ (can reach up to 1x10⁶ M⁻¹s⁻¹) | Measures the speed of the reaction. Among the fastest bioorthogonal reactions known. | |

| Required Conditions | Physiological pH (6-9), Room Temperature, Aqueous Media | Reaction proceeds under mild, biocompatible conditions. | |

| Catalyst Requirement | None | Reaction is catalyst-free, avoiding cellular toxicity associated with metals like copper. | |

| Byproducts | N₂ (gas) | The reaction is exceptionally clean, with the only byproduct being inert nitrogen gas. |

Experimental Protocols

The use of this compound involves a two-stage process: 1) Activation of the carboxylic acid and conjugation to an amine-containing biomolecule, and 2) Bioorthogonal ligation of the resulting TCO-labeled molecule to a tetrazine partner.

Protocol 1: Amine Conjugation via EDC/NHS Chemistry

This protocol details the activation of the terminal carboxylic acid on this compound and its subsequent conjugation to a primary amine-containing protein.

Materials:

-

This compound

-

Protein or other amine-containing molecule in an amine-free buffer (e.g., PBS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS for fully aqueous reactions

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

-

Anhydrous DMSO or DMF for preparing stock solutions

-

Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

-

Reagent Preparation:

-

Equilibrate this compound, EDC, and NHS vials to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer. Prepare these solutions immediately before use as they are moisture-sensitive.

-

-

Activation of Carboxylic Acid:

-

In a microcentrifuge tube, combine the this compound with EDC and NHS. For a typical reaction, use a 2-4 fold molar excess of EDC and a 5-10 fold molar excess of NHS over the TCO-linker.

-

Add Activation Buffer to the reaction mixture.

-

Incubate for 15 minutes at room temperature to form the amine-reactive NHS ester. The activation reaction is most efficient at a pH between 4.5 and 7.2.

-

-

Conjugation to Protein:

-

Immediately add the freshly activated NHS-ester solution to your protein solution (typically 1-5 mg/mL in Conjugation Buffer). The reaction of the NHS-ester with primary amines is most efficient at pH 7.2-8.0.

-

The molar ratio of activated linker to protein will determine the degree of labeling (DOL) and should be optimized empirically. A starting point is often a 20-fold molar excess of linker.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching Reaction:

-

Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. This will hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting spin column equilibrated with your desired storage buffer (e.g., PBS). The purified TCO-labeled protein is now ready for the next stage.

-

Protocol 2: TCO-Tetrazine Bioorthogonal Ligation

This protocol describes the reaction between the TCO-labeled biomolecule from Protocol 1 and a tetrazine-functionalized partner.

Materials:

-

Purified TCO-labeled biomolecule

-

Tetrazine-functionalized molecule (e.g., Tz-fluorophore, Tz-drug)

-

Reaction Buffer: PBS, pH 6.0-9.0

Procedure:

-

Prepare Reactants:

-

Ensure the TCO-labeled protein is in the desired Reaction Buffer.

-

Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water) to create a stock solution.

-

-

Ligation Reaction:

-

Add the tetrazine-containing solution to the TCO-labeled protein solution. A slight molar excess (e.g., 1.5-3 equivalents) of the tetrazine reagent is often used to ensure complete consumption of the TCO-labeled protein.

-

Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can often be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

-

Final Product:

-

The reaction is typically very clean and high-yielding, often requiring no further purification for many applications.

-

If necessary, unreacted small molecule tetrazine can be removed using a desalting spin column. The final conjugate is ready for downstream use.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the key logical and experimental workflows involving this compound.

Caption: Two-stage bioconjugation workflow using this compound.

Caption: Logical workflow for Antibody-Drug Conjugate (ADC) synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. TCO-PEG8-acid, 2353410-03-2 | BroadPharm [broadpharm.com]

- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. vectorlabs.com [vectorlabs.com]

mechanism of TCO-tetrazine click chemistry

An In-depth Technical Guide to TCO-Tetrazine Click Chemistry

Introduction

In the realm of bioconjugation, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) stands as a pinnacle of bioorthogonal chemistry.[1] This "click chemistry" reaction is renowned for its exceptional speed, specificity, and biocompatibility, enabling the precise covalent labeling of biomolecules in complex biological systems, including living organisms.[2][3] Its catalyst-free nature, proceeding efficiently under physiological conditions, makes it an invaluable tool for researchers, scientists, and drug development professionals in applications ranging from in vivo imaging and diagnostics to the synthesis of antibody-drug conjugates (ADCs).[2][4] This guide delves into the core mechanism, kinetics, and practical application of the TCO-tetrazine ligation.

The Core Mechanism: An Inverse-Electron-Demand Diels-Alder Reaction

The TCO-tetrazine ligation is a multi-step process initiated by a [4+2] cycloaddition. Unlike standard Diels-Alder reactions, the iEDDA reaction involves an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the TCO). The high ring strain of the TCO's distorted double bond raises the energy of its highest occupied molecular orbital (HOMO), while the electron-withdrawing nature of the tetrazine ring lowers the energy of its lowest unoccupied molecular orbital (LUMO). This narrowed HOMO-LUMO gap facilitates an extremely rapid cycloaddition.

The key steps are:

-

[4+2] Cycloaddition: The tetrazine and TCO rapidly react to form an unstable tricyclic intermediate. This is the rate-determining step of the reaction.

-

Retro-Diels-Alder Reaction: The intermediate undergoes a rapid retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂). This gas evolution serves as a thermodynamic driving force, rendering the reaction irreversible.

-

Product Formation: The final product is a stable dihydropyridazine, which may subsequently tautomerize and oxidize to form a pyridazine.

References

The Role of the PEG8 Linker in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern therapeutic and diagnostic development.[1] The linker, a seemingly simple component that connects the constituent parts of a bioconjugate, is in fact a critical determinant of its overall efficacy, stability, and pharmacokinetic profile. Among the diverse array of available linkers, polyethylene glycol (PEG) linkers have become indispensable tools, prized for their hydrophilicity, biocompatibility, and tunable nature.[2][3] This technical guide provides an in-depth exploration of the PEG8 linker, a discrete PEG molecule with eight ethylene glycol units, and its pivotal role in advancing bioconjugate design.

A discrete PEG8 (dPEG®8) linker offers a precise and uniform structure, a crucial feature for producing homogenous bioconjugates with consistent and reproducible pharmacological properties.[1] This guide will delve into the physicochemical properties of the PEG8 linker, its advantages in various bioconjugation applications, and provide detailed experimental protocols and quantitative data to inform rational drug design and development.

Physicochemical Properties of the PEG8 Linker

The defining characteristic of the PEG8 linker is its discrete nature, meaning it has a precise length and molecular weight, unlike polydisperse PEGs which are a mixture of different chain lengths.[1] This uniformity is paramount for creating homogenous bioconjugates with consistent pharmacological profiles. The core structure, composed of eight repeating ethylene oxide units, imparts significant hydrophilicity, a key attribute for enhancing the aqueous solubility of conjugated molecules.

Table 1: Physicochemical Properties of a Representative PEG8 Linker Backbone

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₃₄O₉ | |

| Molecular Weight | ~370.4 g/mol | |

| Spacer Arm Length | ~29.8 Å | |

| Number of PEG Units | 8 |

Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain (e.g., NHS ester, Maleimide, Azide, Amine).

Core Advantages of Employing PEG8 Linkers

The unique physicochemical properties of the PEG8 linker translate into several tangible benefits in bioconjugate design, particularly when compared to traditional alkyl-based linkers.

-

Enhanced Solubility and Reduced Aggregation: Many potent therapeutic payloads, such as those used in Antibody-Drug Conjugates (ADCs), are hydrophobic. The hydrophilic PEG8 linker can counteract this hydrophobicity, improving the overall solubility of the bioconjugate and preventing aggregation, which can lead to immunogenicity and rapid clearance.

-

Improved Pharmacokinetics: The PEG8 linker can increase the hydrodynamic radius of a bioconjugate, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the therapeutic at the target site. Studies have shown that ADC exposure increases with PEG linker size up to PEG8, at which point a plateau is often reached.

-

Reduced Immunogenicity: The flexible PEG chain can "shield" the bioconjugate from the immune system, potentially reducing the risk of an immune response.

-

Optimal Spacing and Flexibility: The ~29.8 Å length of the PEG8 spacer provides sufficient distance to overcome steric hindrance between the conjugated molecules, which is crucial for maintaining the biological activity of proteins and antibodies. Its flexibility allows the bioconjugate to adopt various conformations, which can be critical for efficient target binding and, in the case of PROTACs, for the formation of a stable ternary complex.

Applications of the PEG8 Linker in Bioconjugation

The advantageous properties of the PEG8 linker have made it a popular choice in the development of sophisticated therapeutics, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen. The stability of the linker in circulation and its ability to release the payload at the target site are critical for efficacy and safety. The PEG8 linker has been shown to be a "goldilocks" option in many ADC designs, providing a balance of improved pharmacokinetics without significantly compromising the potency of the payload.

Table 2: Impact of PEG Linker Length on ADC Clearance

| Linker | Clearance (mL/day/kg) | Source(s) |

| No PEG | ~15 | |

| PEG2 | ~10 | |

| PEG4 | ~7 | |

| PEG8 | ~5 | |

| PEG12 | ~5 | |

| PEG24 | ~5 |

Data adapted from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8 in rats.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker is a critical component of a PROTAC, as its length and composition dictate the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). A PEG8 linker is often a successful starting point in PROTAC design, offering a good balance of solubility, flexibility, and length to facilitate productive ternary complex formation.

Table 3: Influence of PEG Linker Length on PROTAC Degradation Efficacy

| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Source(s) |

| PROTAC-1 | PEG4 | >1000 | <20 | |

| PROTAC-2 | PEG6 | 500 | 60 | |

| PROTAC-3 | PEG8 | 100 | 95 | |

| PROTAC-4 | PEG10 | 250 | 80 | |

| PROTAC-5 | PEG12 | 600 | 50 |

Illustrative data from a study on BRD4-targeting PROTACs, where the initial PEG8 linker was the most effective.

Experimental Protocols

This section provides detailed methodologies for key experiments involving PEG8 linkers in bioconjugation.

Protocol 1: Antibody Conjugation via Maleimide-PEG8-NHS Ester

This protocol describes the conjugation of a drug to an antibody through a heterobifunctional Maleimide-PEG8-NHS ester linker. This two-step process first involves the reaction of the NHS ester with an amine-containing drug, followed by the conjugation of the maleimide group to reduced thiol groups on the antibody.

Materials:

-

Antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.2

-

Amine-containing cytotoxic drug

-

Maleimide-PEG8-NHS ester

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

N,N-Diisopropylethylamine (DIEA)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

N-acetyl cysteine

-

Size-Exclusion Chromatography (SEC) system for purification

Procedure:

-

Preparation of Maleimide-PEG8-Drug Intermediate:

-

Dissolve the amine-containing cytotoxic drug and a 1.1 molar equivalent of the Maleimide-PEG8-NHS ester linker in anhydrous DMSO.

-

Add DIEA to catalyze the reaction between the amine and the NHS ester.

-

Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the formation of the stable amide bond by LC-MS. The resulting product is the Maleimide-PEG8-Drug intermediate.

-

-

Antibody Reduction:

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in a phosphate buffer (pH 7.2).

-

Add a 5-10 molar excess of TCEP-HCl to the antibody solution.

-

Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds, exposing free thiol groups.

-

Remove excess TCEP using a desalting column, exchanging the buffer to PBS with 1 mM EDTA, pH 7.2.

-

-

Thiol-Maleimide Conjugation:

-

Immediately after antibody reduction and purification, add the Maleimide-PEG8-Drug intermediate (dissolved in a minimal amount of DMSO) to the reduced antibody solution. A molar excess of 5-10 fold of the drug-linker per antibody is typically used.

-

Allow the conjugation reaction to proceed at 4°C for 12-16 hours or at room temperature for 2-4 hours under gentle agitation.

-

-

Quenching and Purification:

-

Quench the reaction by adding an excess of N-acetyl cysteine to cap any unreacted maleimide groups.

-

Purify the resulting ADC using an SEC system to remove unconjugated drug-linker and other small molecules.

-

-

Characterization:

-

Confirm the integrity and purity of the final ADC product using SDS-PAGE and SEC.

-

Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

-

Protocol 2: Protein PEGylation via Reductive Amination with m-PEG8-aldehyde

This protocol describes the conjugation of a methoxy-PEG8-aldehyde (m-PEG8-aldehyde) to a protein via reductive amination, forming a stable secondary amine linkage.

Materials:

-

Protein (e.g., Lysozyme) in an amine-free buffer (e.g., 100 mM sodium phosphate buffer, pH 6.5-7.4)

-

m-PEG8-aldehyde

-

Sodium cyanoborohydride (NaBH₃CN)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

-

Dialysis tubing (appropriate MWCO) or SEC system for purification

Procedure:

-

Reaction Setup:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine).

-

Prepare a stock solution of m-PEG8-aldehyde in the reaction buffer or deionized water (e.g., 100 mg/mL). Prepare this solution fresh.

-

Add the m-PEG8-aldehyde stock solution to the protein solution to achieve the desired molar excess (e.g., 10-50 fold).

-

Gently mix and incubate for 30-60 minutes at room temperature to form the Schiff base.

-

-

Reduction:

-

Prepare a fresh stock solution of NaBH₃CN (e.g., 5 M in 1 N NaOH or 1 M in reaction buffer). Caution: NaBH₃CN is toxic and should be handled in a fume hood.

-

Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted aldehyde.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess m-PEG8-aldehyde and reducing agent by dialysis against PBS or by SEC.

-

-

Analysis:

-

Analyze the extent of PEGylation by SDS-PAGE, which will show an increase in the molecular weight of the PEGylated protein.

-

Visualizations of Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) to illustrate key concepts.

References

An In-depth Technical Guide on (S,E)-TCO2-PEG8-acid for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker, (S,E)-TCO2-PEG8-acid, and its application in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, role in PROTAC synthesis, representative biological data, detailed experimental protocols, and relevant biological pathways and workflows.

Introduction to this compound

This compound is a heterobifunctional linker designed for the synthesis of PROTACs. It features two key reactive moieties: a strained trans-cyclooctene (TCO) group and a terminal carboxylic acid. These functionalities allow for a modular and efficient assembly of PROTACs through bioorthogonal "click" chemistry and standard amide bond formation.

The polyethylene glycol (PEG) backbone, consisting of eight ethylene glycol units, imparts favorable physicochemical properties to the resulting PROTAC, such as increased hydrophilicity and improved pharmacokinetic profiles. The defined stereochemistry, (S,E), of the TCO moiety ensures specific reactivity.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₂₈H₅₁NO₁₂ |

| Molecular Weight | 593.70 g/mol |

| CAS Number | 2353410-03-2 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and water |

Role in PROTAC Design and Synthesis

PROTACs are chimeric molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC molecule is composed of a POI-binding ligand, an E3 ligase-binding ligand, and a linker that connects the two.

The this compound linker facilitates a versatile and efficient PROTAC synthesis strategy. The carboxylic acid group can be readily coupled to an amine-functionalized POI ligand or E3 ligase ligand via standard amide bond formation. The TCO group allows for a highly selective and rapid reaction with a tetrazine-functionalized counterpart (either the E3 ligase ligand or POI ligand) through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click" chemistry. This bioorthogonal reaction proceeds under mild conditions and is compatible with a wide range of functional groups, making it ideal for the late-stage assembly of complex molecules.

Diagram of PROTAC Synthesis using this compound

Caption: A modular approach to PROTAC synthesis.

Quantitative Data

While this compound is a commercially available linker for PROTAC development, a comprehensive search of the scientific and patent literature did not yield specific publications detailing its use in a PROTAC with corresponding quantitative degradation data (e.g., DC₅₀ and Dₘₐₓ values).

However, to provide a context for the expected performance of PROTACs utilizing PEG8 linkers, the following table summarizes representative data from studies on PROTACs with similar linker lengths targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4). It is important to note that the efficacy of a PROTAC is highly dependent on the specific POI ligand, E3 ligase ligand, and the cellular context.

Representative Quantitative Data for PROTACs with PEG8-like Linkers

| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC₅₀ | Dₘₐₓ | Cell Line |

| BTK Degrader Example | BTK | Cereblon | PEG-based | <10 nM | >85% | Patient-derived CLL cells[1] |

| BRD4 Degrader Example | BRD4 | VHL | PEG-based | ~250 nM | ~70% | MV-4-11[2] |

Note: The data presented in this table is for illustrative purposes and is derived from PROTACs with linkers of similar length and composition to this compound.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and evaluation of a PROTAC using this compound. These protocols are generalized and may require optimization for specific molecules and cell lines.

Protocol 1: Synthesis of a PROTAC via Amide Coupling and TCO-Tetrazine Ligation

Step 1: Amide Coupling of POI Ligand with this compound

-

Reagents and Materials:

-

Amine-functionalized POI ligand (1.0 eq)

-

This compound (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

Dissolve the amine-functionalized POI ligand and this compound in anhydrous DMF under an inert atmosphere.

-

Add DIPEA to the solution and stir for 5 minutes at room temperature.

-

Add HATU to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the POI-linker intermediate.

-

Step 2: TCO-Tetrazine Ligation

-

Reagents and Materials:

-

POI-linker intermediate from Step 1 (1.0 eq)

-

Tetrazine-functionalized E3 ligase ligand (1.0-1.2 eq)

-

Anhydrous solvent (e.g., DMF, DMSO, or a mixture with water)

-

-

Procedure:

-

Dissolve the POI-linker intermediate in the chosen anhydrous solvent.

-

Add the tetrazine-functionalized E3 ligase ligand to the solution.

-

Stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete within 1-4 hours.

-

Monitor the reaction progress by LC-MS by observing the disappearance of the reactants and the appearance of the product mass.

-

Once the reaction is complete, the crude product can be purified by preparative HPLC to obtain the final PROTAC.

-

Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

-

Protocol 2: Evaluation of PROTAC-Induced Protein Degradation by Western Blot

-

Reagents and Materials:

-

Cell line expressing the target protein

-

Complete cell culture medium

-

PROTAC stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate DC₅₀ and Dₘₐₓ values from the dose-response curves.

-

Diagram of PROTAC Evaluation Workflow

Caption: A standard workflow for assessing PROTAC efficacy.

Signaling Pathways and Biological Context

The utility of PROTACs extends to any signaling pathway where a target protein plays a crucial role. By degrading the target protein, a PROTAC can effectively shut down the signaling cascade. The choice of target protein will determine the biological context of the PROTAC's action. For example, if the PROTAC targets a kinase involved in a cancer-related signaling pathway, it can lead to cell cycle arrest and apoptosis.

Diagram of a Generic Kinase Signaling Pathway Targeted by a PROTAC

References

The Core of Rapid Bioconjugation: An In-depth Technical Guide to the Inverse Electron Demand Diels-Alder (IEDDA) Reaction

For Researchers, Scientists, and Drug Development Professionals

The Inverse Electron Demand Diels-Alder (IEDDA) reaction has rapidly ascended as a premier bioorthogonal "click" chemistry tool, prized for its exceptional reaction speed, specificity, and biocompatibility. Its capacity to forge covalent bonds within intricate biological settings, without the need for cytotoxic catalysts, has made it an indispensable technique in fields ranging from cellular imaging to the development of targeted therapeutics. This technical guide provides a comprehensive exploration of the foundational principles of IEDDA chemistry, detailed experimental methodologies, and a curated summary of quantitative data to empower researchers in the strategic design and execution of IEDDA-based applications.

Core Principles of the IEDDA Reaction

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[1] This is the reverse of the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. The utility of the IEDDA reaction in biological systems stems from the use of specific reactant pairs, most notably tetrazines as dienes and strained alkenes like trans-cyclooctenes (TCO) or norbornenes as dienophiles, which are abiotic and exhibit high mutual reactivity while remaining inert to the plethora of functional groups present in biological environments.[1]

The reaction proceeds through a concerted [4+2] cycloaddition, forming a highly unstable bicyclic intermediate. This is immediately followed by a retro-Diels-Alder reaction that releases a molecule of nitrogen gas, irreversibly driving the reaction forward and yielding a stable dihydropyridazine product, which may further oxidize to a pyridazine.[1] The fast kinetics of the IEDDA reaction are attributed to the small energy gap between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient diene.

Quantitative Data: Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for the application of IEDDA reactions, especially in vivo where reactant concentrations are inherently low. The reaction rates can be finely tuned over several orders of magnitude by the careful selection of the tetrazine and dienophile pairing. Factors influencing the reaction rate include the electronic properties of substituents on both the diene and dienophile, as well as the ring strain of the dienophile.

Below are tables summarizing representative kinetic data for various IEDDA reaction partners.

Table 1: Second-Order Rate Constants for IEDDA Reactions with Various Dienophiles

| Diene | Dienophile | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Solvent | Reference |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2,000 - 30,000 | Various aqueous and organic | |

| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | 1.9 | Aqueous/Organic | |

| 3,6-di-(2-pyridyl)-s-tetrazine | Bicyclononyne (BCN) | 45 | Methanol | |

| 3,6-di-(2-pyridyl)-s-tetrazine | 1-Methylcyclopropene | >30 times slower than TCO | Not specified | |

| 3,6-diphenyl-s-tetrazine | N-vinyl pyrrolidinone | Varies with substituents | Not specified | |

| Tetrazine-modified dye | Norbornene-modified 2'-deoxyuridine | 1.05 | H₂O/DMSO (99:1) | |

| Tetrazine-modified dye | Cyclopropene-modified 2'-deoxyuridine | 0.077 | H₂O/DMSO (99:1) |

Table 2: Influence of Tetrazine Substituents on Reaction Rates

| Tetrazine Substituent | Dienophile | Relative Reactivity | Reference |

| Electron-withdrawing (e.g., pyridyl) | TCO | High | |

| Electron-donating (e.g., methoxy) | TCO | Low | |

| Monosubstituted | TCO | Higher than disubstituted |

Mandatory Visualizations

Caption: A diagram illustrating the concerted mechanism of the IEDDA reaction.

Caption: A generalized experimental workflow for a typical IEDDA bioconjugation.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing IEDDA chemistry.

Protocol 1: Antibody-Oligonucleotide Conjugation via IEDDA

This protocol describes the conjugation of a tetrazine-modified antibody to a TCO-modified oligonucleotide.

Materials:

-

Antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

mTz-PEG4-NHS ester (tetrazine labeling reagent)

-

TCO-modified oligonucleotide

-

1 M Glycine (pH 8.5)

-

30 kDa MWCO spin filter

-

Reaction buffer (e.g., PBS)

Procedure:

-

Tetrazine Labeling of the Antibody:

-

Prepare the antibody at a concentration of 1-5 mg/mL in an amine-free buffer.

-

Dilute a stock solution of mTz-PEG4-NHS ester in DMSO to a working concentration (e.g., 2 mM).

-

Add a 5-20 fold molar excess of the tetrazine-NHS ester to the antibody solution.

-

Incubate at room temperature for 30-60 minutes.

-

Quench the reaction by adding glycine to a final concentration of 50-100 mM and incubate for an additional 5-10 minutes.

-

-

Purification of the Tetrazine-Labeled Antibody:

-

Purify the antibody from unreacted tetrazine using a 30 kDa MWCO spin filter.

-

Wash the antibody with reaction buffer by repeated centrifugation and resuspension.

-

Quantify the concentration of the purified tetrazine-labeled antibody.

-

-

IEDDA Ligation:

-

Combine the tetrazine-labeled antibody with the TCO-modified oligonucleotide in a reaction buffer. A 1:5 to 1:10 molar ratio of antibody to oligonucleotide is a common starting point.

-

Incubate the reaction at room temperature for 1-2 hours.

-

The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.

-

-

Purification and Analysis of the Conjugate:

-

Purify the antibody-oligonucleotide conjugate using size-exclusion chromatography (SEC) or another suitable method to remove excess oligonucleotide.

-

Analyze the final conjugate by SDS-PAGE and UV-Vis spectrophotometry to confirm successful ligation.

-

Protocol 2: Live-Cell Imaging Using IEDDA

This protocol outlines the labeling of a protein of interest expressed with a genetically incorporated TCO-lysine in live mammalian cells.

Materials:

-

Mammalian cells expressing the TCO-lysine-containing protein of interest

-

Tetrazine-functionalized fluorescent dye (e.g., H-Tet-Cy5)

-

Cell culture medium (e.g., DMEM)

-

Phosphate Buffered Saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Protein Expression:

-

Culture mammalian cells under standard conditions.

-

Transfect cells with the necessary plasmids for expressing the TCO-lysine-containing protein.

-

Induce protein expression as required by the specific expression system.

-

-

Labeling Reaction in Live Cells:

-

Prepare a stock solution of the tetrazine-dye in DMSO.

-

Dilute the tetrazine-dye stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM).

-

Remove the existing medium from the cells and replace it with the medium containing the tetrazine-dye.

-

Incubate the cells at 37°C for a specified period (e.g., 15-60 minutes).

-

-

Washing and Imaging:

-

Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unbound dye.

-

Add fresh, pre-warmed cell culture medium or imaging buffer to the cells.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye.

-

Applications in Drug Development

The unique characteristics of the IEDDA reaction have led to its widespread adoption in various facets of drug development and biomedical research.

-

Targeted Drug Delivery: IEDDA chemistry is instrumental in the construction of antibody-drug conjugates (ADCs). By functionalizing an antibody with a dienophile and a potent cytotoxic drug with a tetrazine (or vice versa), the two can be efficiently ligated. This approach allows for the targeted delivery of the drug to cancer cells expressing the specific antigen recognized by the antibody.

-

Pre-targeting Strategies: To minimize off-target toxicity of radiolabeled antibodies, a two-step pre-targeting approach is often employed. First, a non-radiolabeled antibody-dienophile conjugate is administered and allowed to accumulate at the tumor site and clear from circulation. Subsequently, a much smaller, rapidly clearing radiolabeled tetrazine is administered, which then reacts specifically with the antibody at the tumor site.

-

"Click-to-Release" Prodrug Activation: IEDDA can be used for the site-specific activation of a prodrug. In this strategy, a drug is linked to a dienophile via a carbamate linker that is cleaved upon the IEDDA reaction with a tetrazine. This allows for the controlled release of the active drug at a specific location, triggered by the introduction of the tetrazine.

Conclusion

The Inverse Electron Demand Diels-Alder reaction stands as a powerful and versatile tool for researchers, scientists, and drug development professionals. Its exceptional kinetics, bioorthogonality, and modular nature have enabled advancements that were previously out of reach. As the understanding of this remarkable reaction continues to deepen and new diene and dienophile pairs with tailored properties are developed, the applications of IEDDA in medicine and biology are set to expand even further, heralding a new era of novel diagnostics, therapeutics, and a more profound comprehension of complex biological systems.

References

(S,E)-TCO2-PEG8-acid: A Technical Guide to its Chemical Reactivity and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,E)-TCO2-PEG8-acid is a bifunctional molecule featuring a strained (S,E)-trans-cyclooctene (TCO) moiety and a terminal carboxylic acid, connected by an eight-unit polyethylene glycol (PEG) spacer. This compound is of significant interest in the field of chemical biology and drug development, particularly as a linker for Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The TCO group facilitates highly rapid and specific bioorthogonal ligation with tetrazine-containing molecules via an inverse-electron-demand Diels-Alder (IEDDA) reaction.[4][5] The PEG8 linker enhances aqueous solubility and provides optimal spacing for the formation of productive ternary complexes in PROTACs, while the terminal carboxylic acid allows for straightforward conjugation to amine-containing molecules, such as E3 ligase ligands.

This technical guide provides a comprehensive overview of the chemical reactivity profile of this compound, including its reaction kinetics, stability, and detailed experimental protocols for its application.

Chemical Properties and Reactivity

The reactivity of this compound is primarily dictated by its two functional ends: the TCO group and the carboxylic acid.

TCO-Tetrazine Ligation

The key reaction of the TCO moiety is its bioorthogonal ligation with a 1,2,4,5-tetrazine. This reaction proceeds via an inverse-electron-demand Diels-Alder cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product. This ligation is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds readily in aqueous media without the need for a catalyst.

dot

Caption: Mechanism of TCO-Tetrazine Ligation.

Carboxylic Acid Reactivity

The terminal carboxylic acid of this compound can be readily coupled with primary amines to form stable amide bonds. This reaction is typically facilitated by activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS. This functionality is crucial for its use in PROTAC synthesis, where it is often conjugated to an E3 ligase ligand.

Quantitative Data

Reaction Kinetics of TCO-Tetrazine Ligation

The reaction kinetics of the TCO-tetrazine ligation are exceptionally fast, with second-order rate constants that can vary depending on the specific structures of the TCO and tetrazine derivatives. The following table summarizes reported second-order rate constants for various TCO derivatives with tetrazines. While specific data for this compound is not available, these values provide a strong indication of its expected reactivity.

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| trans-Cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | |

| (E)-cyclooct-4-enol | 3,6-di-(2-pyridyl)-s-tetrazine | 2,000 (±400) | |

| axial-5-hydroxy-trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | ~150,000 | |

| TCO-modified protein | ATTO-tetrazines | up to 1,000 | |

| TCO | Hydrogen-substituted tetrazines | up to 30,000 | |

| TCO | Methyl-substituted tetrazines | ~1,000 |

Stability of the TCO Moiety

The stability of the TCO group is a critical factor for its application in biological systems.

| Condition | Stability/Half-life | Reference |

| Aqueous buffered media (pH 7.5, 4°C) | Stable for weeks | |

| Presence of thiols (0.12 μM 3-mercapto-2-pentanone) | Half-life of 0.6 hours | |

| 50% fresh mouse serum (37°C) | Almost complete isomerization to cis-cyclooctene within 7 hours | |

| Storage (solid form) | Recommended storage at -20°C, short half-life |

Applications in Drug Development: PROTACs

This compound is an ideal linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG8 linker in this compound offers several advantages for PROTAC design, including enhanced aqueous solubility, improved cell permeability, and an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

dot

Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocols

Protocol 1: EDC/NHS Coupling of this compound to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid moiety of this compound and its subsequent conjugation to a primary amine-containing molecule (e.g., an E3 ligase ligand).

Materials:

-

This compound

-

Amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M MES buffer, pH 4.7-6.0 for activation step.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or hydroxylamine.

-

Spin desalting columns or dialysis equipment.

Procedure:

-

Activation of this compound:

-

Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

-

Add NHS (or Sulfo-NHS) (1.5 equivalents) and EDC-HCl (1.5 equivalents) to the solution.

-

For aqueous reactions, dissolve the reagents in MES buffer (pH 4.7-6.0).

-

Incubate the reaction mixture for 15-30 minutes at room temperature.

-

-

Conjugation to the Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in the reaction buffer (e.g., PBS, pH 7.2-7.5).

-

Add the activated (S,E)-TCO2-PEG8-NHS ester solution to the amine-containing molecule solution. A 5- to 20-fold molar excess of the activated linker may be required.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.

-

Purify the conjugate using a spin desalting column or dialysis to remove excess reagents.

-

dot

Caption: Experimental workflow for EDC/NHS coupling.

Protocol 2: TCO-Tetrazine Ligation for Bioconjugation

This protocol outlines the general procedure for the ligation of a TCO-functionalized molecule (prepared using Protocol 1) with a tetrazine-functionalized molecule.

Materials:

-

TCO-functionalized molecule

-

Tetrazine-functionalized molecule

-

Reaction Buffer: PBS, pH 7.4

-

DMSO or DMF (if needed to dissolve the tetrazine derivative)

-

Size-exclusion chromatography (SEC) equipment (optional, for purification)

Procedure:

-

Preparation of Reactants:

-

Dissolve the TCO-functionalized molecule in the reaction buffer to the desired concentration.

-

Prepare a stock solution of the tetrazine-functionalized molecule in DMSO or DMF.

-

-

Ligation Reaction:

-

Add the tetrazine stock solution to the solution of the TCO-functionalized molecule. A slight molar excess (1.1 to 1.5 equivalents) of the tetrazine is often used.

-

Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

-

Purification (Optional):

-

If necessary, the final conjugate can be purified from unreacted starting materials using size-exclusion chromatography.

-

Conclusion

This compound is a versatile and powerful chemical tool for researchers in drug development and chemical biology. Its dual functionality, combining the rapid and specific TCO-tetrazine bioorthogonal ligation with a flexible, solubilizing PEG linker and a versatile carboxylic acid handle, makes it an invaluable component for the construction of complex biomolecules, particularly PROTACs. The data and protocols provided in this guide offer a solid foundation for the successful application of this reagent in a variety of research settings.

References

An In-depth Technical Guide to Bioorthogonal Chemistry with TCO Linkers

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of bioorthogonal chemistry centered on the use of trans-cyclooctene (TCO) linkers. It details the core principles, reaction kinetics, and practical applications of TCO-tetrazine ligation, offering a technical resource for researchers in bioconjugation, molecular imaging, and targeted drug delivery.

Core Principles of TCO-Tetrazine Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] The reaction between a trans-cyclooctene (TCO) moiety and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, prized for its exceptional speed and selectivity.[1][2] This reaction, a form of "click chemistry," proceeds via an inverse-electron demand Diels-Alder (IEDDA) cycloaddition mechanism.[1][3]

The key features of the TCO-tetrazine ligation include:

-

Biocompatibility: The reaction proceeds efficiently under mild, aqueous conditions (pH 6-9, room temperature) without the need for cytotoxic copper catalysts.

-

Ultrafast Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 107 M-1s-1. This allows for efficient labeling at very low concentrations.

-

High Specificity: TCO and tetrazine groups react exclusively with each other, ignoring the vast array of other functional groups present in biological systems.

-

Irreversible Reaction: The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product and driving the reaction to completion.

The high ring strain of the trans-cyclooctene is the primary driving force behind its rapid reaction with the electron-deficient tetrazine. The inclusion of polyethylene glycol (PEG) spacers in TCO linker design is a common strategy to enhance water solubility, reduce aggregation of conjugates, and minimize steric hindrance.

Quantitative Data: Reaction Kinetics and Stability

The reaction kinetics of the TCO-tetrazine ligation are influenced by the specific structures of the TCO and tetrazine derivatives. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can further accelerate the reaction. Below is a summary of representative second-order rate constants.

| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) | Conditions | Reference(s) |

| TCO | General Tetrazines | Up to 107 M-1s-1 | Physiological conditions | |

| TCO | General Tetrazines | >800 M-1s-1 | Aqueous buffer | |

| TCO | General Tetrazines | ~2000 M-1s-1 | 9:1 Methanol/Water | |

| TCO-antibody conjugate | 111In-labeled Tetrazine | (13 ± 0.08) x 103 M-1s-1 | PBS, 37°C | |

| General TCO | General Tetrazines | 1 - 1x106 M-1s-1 | Not specified |

While the TCO-tetrazine linkage is highly stable, the TCO group itself can exhibit some instability in vivo. Studies have shown a slow deactivation of TCO in serum, with about 75% of TCO conjugated to an antibody remaining reactive after 24 hours in vivo. This is an important consideration for in vivo pretargeting applications where the time lag between antibody and tetrazine administration is critical. Hydrophobic interactions between the TCO linker and the biomolecule it's attached to can also "mask" the TCO, rendering it non-reactive. The use of hydrophilic PEG linkers can mitigate this issue, preserving the reactivity of the TCO group.

Key Applications and Experimental Workflows

TCO linkers are versatile tools for a wide range of applications, including the construction of antibody-drug conjugates (ADCs), protein-protein conjugation, surface immobilization, and in vivo imaging.

Visualizing the Chemistry: Reaction Mechanism and Workflows

To elucidate the underlying processes, the following diagrams visualize the core reaction mechanism and a general experimental workflow for bioconjugation.

Detailed Experimental Protocols

The following protocols provide a framework for common bioconjugation procedures using TCO linkers. Optimization may be required based on the specific biomolecules.

Protocol 1: Labeling a Protein with a TCO-NHS Ester

This protocol describes the modification of a protein with a TCO group by targeting primary amines (e.g., lysine residues).

-

Materials:

-

Protein of interest (in an amine-free buffer such as PBS or HEPES, pH 7.2-8.0)

-

TCO-PEGn-NHS ester (dissolved in anhydrous DMSO or DMF)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting spin columns

-

-

Procedure:

-

Reagent Preparation: Prepare a 10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO immediately before use.

-

Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-5 mg/mL. If the protein buffer contains amines (e.g., Tris), exchange it for the Reaction Buffer using a desalting column.

-

Reaction Setup: Add a 10-20 fold molar excess of the TCO-PEGn-NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

Quenching (Optional): Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted TCO linker using a desalting spin column, dialyzing against the desired storage buffer (e.g., PBS pH 7.4).

-

Quantification: Determine the final protein concentration and assess the degree of labeling (DOL) if required.

-

Protocol 2: Crosslinking Two Tetrazine-Modified Proteins with TCO-PEG3-TCO

This protocol outlines the use of a homobifunctional TCO linker to create a protein-protein conjugate.

-

Materials:

-

Tetrazine-functionalized Protein A (Protein-A-Tz)

-

Tetrazine-functionalized Protein B (Protein-B-Tz)

-

TCO-PEG3-TCO linker (dissolved in DMSO)

-

Reaction Buffer: PBS, pH 7.4

-

SDS-PAGE analysis equipment

-

-

Procedure:

-

Reagent Preparation: Prepare a 10 mM stock solution of TCO-PEG3-TCO in DMSO.

-

Reaction Setup: In a microcentrifuge tube, combine equimolar amounts of Protein-A-Tz and Protein-B-Tz in the Reaction Buffer. Final protein concentrations are typically in the low micromolar range (e.g., 5-10 µM).

-

Initiate Crosslinking: Add the TCO-PEG3-TCO stock solution to the protein mixture. A starting point is to use 0.5 molar equivalents of the TCO linker relative to the total amount of tetrazine-labeled protein to minimize homodimer formation.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours.

-

Analysis: Analyze the reaction products by SDS-PAGE to observe the formation of the higher molecular weight heterodimer.

-

Purification (Optional): If necessary, purify the heterodimer from unreacted monomers and potential homodimers using size-exclusion chromatography (SEC).

-

Application in Drug Development: Antibody-Drug Conjugates (ADCs)

TCO-tetrazine chemistry is particularly advantageous for the development of ADCs, enabling precise, site-specific conjugation of potent cytotoxic drugs to antibodies. This "click-to-release" strategy can also be employed, where the TCO linker is designed to cleave and release a drug upon reaction with a tetrazine.

This pretargeting approach separates the tumor-targeting step from the delivery of the cytotoxic agent. A TCO-modified antibody is administered first, allowed to accumulate at the tumor site and clear from circulation. Subsequently, a much smaller, rapidly clearing tetrazine-linked drug is administered, which then reacts specifically with the TCO-antibody at the tumor, minimizing systemic exposure to the toxic payload.

Conclusion

The TCO-tetrazine bioorthogonal reaction stands out for its unmatched kinetics and exquisite selectivity, providing a powerful tool for researchers in chemical biology and drug development. The use of TCO linkers enables the precise and stable construction of complex bioconjugates under physiological conditions. From fundamental protein labeling to the sophisticated design of next-generation antibody-drug conjugates, TCO-based bioorthogonal chemistry offers a versatile and robust platform for scientific innovation.

References

The Transformative Role of PEGylated Linkers in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has become a cornerstone of modern drug development. This in-depth technical guide explores the critical applications of PEGylated linkers in enhancing the therapeutic efficacy of drugs. By improving pharmacokinetic and pharmacodynamic profiles, these linkers are instrumental in creating safer, more effective, and patient-compliant medicines. This guide provides a comprehensive overview of the core principles of PEGylation, a comparative analysis of different linker types, detailed experimental methodologies, and an examination of the signaling pathways influenced by these advanced drug constructs.

Core Principles of PEGylation in Drug Delivery

PEGylation is a widely adopted strategy to overcome common challenges in drug development, from small molecules to large biologics. The attachment of PEG chains imparts several desirable properties that significantly improve a drug's therapeutic index.[1]

Key Advantages of PEGylation:

-

Enhanced Pharmacokinetics: PEGylation dramatically extends the in vivo circulation time of drugs. The hydrophilic PEG chain forms a hydration shell around the drug, increasing its hydrodynamic radius. This larger size reduces renal clearance, a primary elimination route for smaller molecules.[1][2][3]

-

Improved Stability and Solubility: The PEG linker shields the drug from enzymatic degradation and can enhance the solubility of hydrophobic molecules, facilitating their administration and distribution within the aqueous environment of the bloodstream.[1]

-

Reduced Immunogenicity: By masking the surface of protein-based drugs, PEGylation can minimize their recognition by the immune system, thereby lowering the risk of an immunogenic response.

-

Controlled Drug Release: The chemistry of the linker can be tailored for either stable, long-circulating conjugates or for environmentally sensitive linkers that release the active drug at a specific target site.

Types of PEGylated Linkers and Their Strategic Applications

The versatility of PEG linkers lies in the ability to modify their structure to meet specific drug delivery requirements. The choice of linker type is critical for optimizing the performance of a PEGylated therapeutic.

-

Homobifunctional PEG Linkers: These linkers possess identical reactive groups at both ends and are primarily used for cross-linking molecules.

-

Heterobifunctional PEG Linkers: Featuring different reactive groups at each terminus, these are the most prevalent type of linkers in drug development. They enable the precise and controlled conjugation of two different molecules, such as a drug and a targeting ligand (e.g., an antibody).

-

Cleavable PEG Linkers: Designed to break under specific physiological conditions, such as the low pH of endosomes or the presence of specific enzymes within a target cell. This triggered release is fundamental to targeted therapies like Antibody-Drug Conjugates (ADCs).

-

Non-Cleavable PEG Linkers: These linkers form a stable, permanent bond between the drug and the delivery vehicle. They are often used when the drug can exert its therapeutic effect while still attached to the polymer or when the entire conjugate is internalized and degraded within the target cell.

Quantitative Impact of PEGylation on Drug Performance

The effects of PEGylation on a drug's pharmacokinetic and pharmacodynamic properties can be quantified to demonstrate its advantages over non-PEGylated counterparts.

Impact on Pharmacokinetics

The following table summarizes the significant improvements in key pharmacokinetic parameters observed with PEGylation across different drug modalities.

| Parameter | Non-PEGylated Drug | PEGylated Drug | Fold Improvement | Reference |

| Half-life (t½) | Interferon α-2b: ~2 h | Peginterferon α-2b: 27.2–39.3 h | ~14-20x | |

| rhTIMP-1: 1.1 h | PEG20K-TIMP-1: 28 h | ~25x | ||

| Liraglutide: ~13 h | Semaglutide (PEGylated analogue): ~165 h | ~12.7x | ||

| Clearance Rate | rhTIMP-1 | PEG20K-TIMP-1 | Significantly Reduced | |

| ZHER2-SMCC-MMAE | ZHER2-PEG10K-MMAE | Significantly Reduced | ||

| Plasma Concentration | ZHER2-SMCC-MMAE | ZHER2-PEG10K-MMAE | Significantly Increased |

Impact on In Vitro Cytotoxicity (IC50)

The following table presents a comparison of the 50% inhibitory concentration (IC50) for various PEGylated and non-PEGylated anticancer agents, demonstrating the influence of PEGylation on drug potency.

| Drug Formulation | Cell Line | IC50 (µg/mL) | Reference |

| Free Letrozole | MCF-7 | 119.5 | |

| Letrozole-loaded PEGylated Nanoliposomes | MCF-7 | 18.60 | |

| Free Cisplatin | Breast Cancer Lines | 140.8 ± 51.8 | |

| Cisplatin-encapsulated PEGylated Nanoliposomes | Breast Cancer Lines | 58.1 ± 22.7 | |

| Free Gingerol | MCF-7 | 91.35 µM | |

| Gingerol-loaded PEGylated Nanoliposomes | MCF-7 | 60.5 µM | |

| Free Oleuropein | 22Rv1 (Prostate Cancer) | 391.47 ± 1.22 µM | |

| Oleuropein-encapsulated Folate-modified PEGylated Nanoliposomes | 22Rv1 (Prostate Cancer) | 132.23 ± 1.12 µM | |

| ZHER2-SMCC-MMAE (No PEG) | NCI-N87 | 0.23 nM | |

| ZHER2-PEG4K-MMAE | NCI-N87 | 1.5 nM | |

| ZHER2-PEG10K-MMAE | NCI-N87 | 5.18 nM | |

| Platinum Complex 1 (Small PEG) | A2780cis | Lower than Cisplatin | |

| Platinum Complex 5 (Large PEG) | A2780cis | Higher than Cisplatin |

Experimental Protocols

The development of a PEGylated drug involves a meticulous multi-step process encompassing design, synthesis, purification, and characterization.

General Workflow for PEGylated Drug Development

The following diagram illustrates a typical workflow for the preclinical and clinical development of a PEGylated protein drug.

Synthesis of a Heterobifunctional PEG Linker (e.g., α-Amine-ω-thiol PEG)

This protocol outlines a general method for synthesizing a heterobifunctional PEG linker with amine and thiol functionalities.

Materials:

-

α-Azide-ω-thioacetate PEG

-

Triphenylphosphine (PPh3)

-

Methanol (MeOH), dry

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Reduction of Azide:

-

Dissolve α-azide-ω-thioacetate PEG (1.3 mmol) in dry MeOH (50 mL).

-

Add PPh3 (6 mmol) to the solution.

-

Reflux the reaction mixture overnight under an argon atmosphere.

-

Cool the reaction to room temperature and remove the solvent by rotary evaporation.

-

-

Purification:

-

Dissolve the resulting solid in DCM (10 mL).

-

Add the DCM solution dropwise into diethyl ether to precipitate the product.

-

Collect the α-amine-ω-thiol PEG by filtration.

-

-

Characterization:

-

Confirm the structure and purity of the final product using 1H-NMR and 13C-NMR spectroscopy.

-

Conjugation of a PEG Linker to an Antibody

This protocol describes a general method for conjugating a maleimide-functionalized PEG linker to a monoclonal antibody (mAb).

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Maleimide-PEG-drug conjugate

-

Reducing agent (e.g., TCEP)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction:

-

Incubate the mAb with a molar excess of TCEP at 37°C for 2 hours to reduce interchain disulfide bonds and expose free thiol groups.

-

-

Conjugation:

-

Add the maleimide-PEG-drug conjugate to the reduced mAb solution at a specific molar ratio.

-

Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.

-

-

Quenching:

-

Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

-

-

Purification:

-

Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography to remove unreacted PEG-drug, excess quenching reagent, and any aggregated protein.

-

-

Characterization:

-

Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and stability using techniques such as hydrophobic interaction chromatography (HIC), SDS-PAGE, and mass spectrometry.

-

Signaling Pathways Targeted by PEGylated Therapeutics

PEGylated linkers are frequently employed in targeted therapies, such as ADCs, which are designed to selectively deliver potent cytotoxic agents to cancer cells overexpressing specific surface antigens. Understanding the signaling pathways governed by these target antigens is crucial for rational drug design.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast, gastric, and other cancers. Its activation, often through heterodimerization with other HER family members like HER3, triggers downstream signaling cascades that promote cell proliferation, survival, and invasion.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another key member of the ErbB family of receptor tyrosine kinases. Its overexpression and activating mutations are implicated in the pathogenesis of various cancers, including non-small cell lung cancer and colorectal cancer. Ligand binding to EGFR induces receptor dimerization and autophosphorylation, initiating downstream signaling pathways that regulate cell growth, proliferation, and migration.

Conclusion

PEGylated linkers have become an indispensable tool in modern drug discovery, enabling the development of therapeutics with enhanced efficacy, safety, and patient compliance. The ability to meticulously tailor the properties of these linkers provides a powerful platform for optimizing drug performance. As our understanding of the intricate interplay between linker chemistry, drug properties, and biological systems continues to grow, we can anticipate the development of even more sophisticated and effective PEGylated medicines in the future.

References

Methodological & Application

(S,E)-TCO2-PEG8-acid bioconjugation protocol

An overview of the experimental procedures for utilizing (S,E)-TCO2-PEG8-acid in bioconjugation, a key process in drug development and research. This document provides detailed protocols, quantitative data, and visualizations to guide researchers, scientists, and drug development professionals in applying this advanced linker technology.

Introduction

This compound is a heterobifunctional linker that leverages the power of bioorthogonal click chemistry for the precise construction of complex biomolecular conjugates.[1][2] It features two key reactive moieties: a trans-cyclooctene (TCO) group and a terminal carboxylic acid, separated by a hydrophilic 8-unit polyethylene glycol (PEG) spacer.[1][3]

The TCO group participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine (Tz) partner.[4] This bioorthogonal reaction, often termed "click chemistry," proceeds rapidly under mild, physiological conditions without the need for a catalyst, making it ideal for use in complex biological systems. The terminal carboxylic acid can be activated to react with primary amines, such as those on the lysine residues of proteins, to form stable amide bonds.

The integrated PEG8 spacer enhances the aqueous solubility of the linker and the resulting conjugate, reduces the potential for aggregation, and provides a flexible connection that minimizes steric hindrance. These properties make this compound a valuable tool in the development of advanced biotherapeutics like Antibody-Drug Conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).

Quantitative Data for TCO-Tetrazine Ligation

The efficiency of the TCO-tetrazine ligation is characterized by its rapid kinetics and the ability to proceed under a range of biocompatible conditions. The following table summarizes key quantitative parameters for this reaction.

| Parameter | Value | Conditions | Source(s) |

| Second-Order Rate Constant (k) | 1 - 1 x 10⁶ M⁻¹s⁻¹ | General range for TCO-tetrazine reactions. | |

| up to 30,000 M⁻¹s⁻¹ | For hydrogen-substituted tetrazines with TCO. | ||

| up to 1000 M⁻¹s⁻¹ | For ATTO-tetrazines with TCO. | ||

| Reaction pH | 6.0 - 9.0 | For TCO-tetrazine ligation in PBS buffer. | |

| 7.0 - 9.0 | For the initial TCO-NHS ester reaction with primary amines. | ||

| Reaction Temperature | Room Temperature or 4°C | For protein-protein conjugation. | |

| 4°C, 25°C, or 37°C | Dependent on the specific application and stability of biomolecules. | ||

| Reaction Time | 30 minutes - 2 hours | General protein conjugation. | |

| 10 - 30 minutes | For ATTO-tetrazine ligation. | ||

| Stoichiometry | 1.05 - 1.5 molar equivalents | Recommended molar excess of tetrazine reagent to TCO-containing protein. |

Experimental Protocols

The bioconjugation process using this compound is typically a two-stage process. First, the carboxylic acid is activated and conjugated to an amine-containing biomolecule. Second, the newly formed TCO-labeled biomolecule is reacted with a tetrazine-functionalized partner molecule.

Part 1: TCO-Labeling of Amine-Containing Biomolecules (e.g., Proteins)

This protocol details the conjugation of the this compound linker to a protein via its primary amine groups.

Materials Required:

-

This compound

-

Amine-containing protein (1-5 mg/mL)

-

Activation Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

-

Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (PBS). Do not use Tris or glycine buffers.

-

Anhydrous organic solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or similar amine-containing buffer (e.g., glycine).

-

Spin Desalting Columns for purification

Procedure:

-

Buffer Exchange: If the protein of interest is in a buffer containing primary amines (like Tris or glycine), exchange it into an amine-free Reaction Buffer (e.g., PBS) using a spin desalting column. The recommended protein concentration is 1-5 mg/mL.

-

Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.

-

Activation and Conjugation: a. To your protein solution, add the this compound stock solution to achieve a 10- to 20-fold molar excess of the linker over the protein. b. Add EDC and NHS from stock solutions to the reaction mixture. A 1.5-fold molar excess of EDC and a 2-fold molar excess of NHS over the TCO-linker is a common starting point. c. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Quenching (Optional but Recommended): Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes. This will consume any unreacted activated linker.

-

Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Characterization: The TCO-labeled protein is now ready for the next stage. The degree of labeling (DOL) can be determined by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled protein to the unlabeled protein.

Part 2: TCO-Tetrazine Ligation

This protocol describes the bioorthogonal reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.

Materials Required:

-

Purified TCO-labeled protein from Part 1

-

Tetrazine-functionalized molecule (e.g., tetrazine-dye, tetrazine-drug)

-

Reaction Buffer: PBS (100 mM sodium phosphate, 150 mM NaCl, pH 7.5) or other suitable buffer.

Procedure:

-

Prepare Reactants: a. The TCO-labeled protein should be in a suitable reaction buffer at a known concentration (typically 1-5 mg/mL). b. Prepare the tetrazine-containing molecule in a compatible solvent (e.g., Reaction Buffer or DMSO).

-

Ligation Reaction: a. Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. It is recommended to use a slight molar excess of the tetrazine molecule (e.g., 1.05 to 1.5 molar equivalents relative to the TCO-protein). b. Incubate the reaction for 30-60 minutes at room temperature. For sensitive proteins, the reaction can be performed at 4°C, which may require a longer incubation time of up to 2 hours.

-